molecular formula C6H2Cl3NO2 B101851 2,4,6-Trichloronitrobenzene CAS No. 18708-70-8

2,4,6-Trichloronitrobenzene

Cat. No. B101851
CAS RN: 18708-70-8
M. Wt: 226.4 g/mol
InChI Key: AEBJDOTVYMITIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloronitrobenzene is a chlorinated nitrobenzene derivative that is of interest due to its potential applications in various fields, including materials science and organic synthesis. While the provided papers do not directly discuss 2,4,6-Trichloronitrobenzene, they do provide insights into the chemistry of related trisubstituted benzene derivatives, which can be useful in understanding the properties and reactivity of 2,4,6-Trichloronitrobenzene.

Synthesis Analysis

The synthesis of trisubstituted benzene derivatives can be complex due to the presence of multiple substituents that can influence the reactivity of the compound. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene involves a multi-step process with limited chromatography for purification . Similarly, the synthesis of 2,3,4-Trifluoronitrobenzene from 2,6-dichlorofluorobenzene is a two-step process involving nitration and fluorination . These examples highlight the challenges and considerations in synthesizing trisubstituted benzene derivatives, which would be relevant for the synthesis of 2,4,6-Trichloronitrobenzene.

Molecular Structure Analysis

The molecular structure of trisubstituted benzenes can be influenced by the nature of the substituents. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene shows that the molecule is planar and the structure is determined by X-ray and neutron diffraction . In the case of 1,3,5-triamino-2,4,6-trinitrobenzene, ab initio computational methods predict a planar structure, which is in agreement with experimental data . These findings suggest that 2,4,6-Trichloronitrobenzene may also exhibit a planar structure, with the substituents influencing its electronic properties.

Chemical Reactions Analysis

The reactivity of trisubstituted benzenes can vary depending on the substituents present. For example, the chlorination of triaminobenzenes leads to the formation of mono-, di-, and trichlorotris(dialkylamino)benzenes, indicating that the chloro substituents can be introduced selectively . The metabolism of highly chlorinated nitrobenzenes in rabbits involves reduction, hydroxylation, and mercapturic acid formation, demonstrating the potential for bio-transformation of these compounds . These studies provide insights into the types of chemical reactions that 2,4,6-Trichloronitrobenzene may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of trisubstituted benzenes are influenced by their molecular structure. For instance, the introduction of chloro substituents into triaminobenzenes causes steric hindrance without disturbing the aromatic π system, as evidenced by spectroscopic data and X-ray structural analyses . The crystal and molecular structures of various 2,4,6-trinitrobenzene derivatives have been determined, showing different packing and intermolecular interactions . These findings suggest that 2,4,6-Trichloronitrobenzene would have unique physical and chemical properties that are a result of the interplay between steric and electronic factors due to the presence of chloro and nitro groups.

Scientific Research Applications

Chemical Intermediate in Manufacturing

2,4,6-Trichloronitrobenzene (TCNB) is primarily utilized as an intermediate in manufacturing various products. It is frequently used in the production of dyes, phyto-sanitary products, and drug products. The structural orientation of TCNB, specifically the coplanar arrangement of the NO2 plane and the benzene ring, plays a crucial role in these applications (Bhar et al., 1995).

In Vitro Nephrotoxicity Studies

TCNB has been the subject of in vitro nephrotoxicity studies, which are important for understanding its toxicity profile. These studies often use isolated rat renal cortical cells to examine the nephrotoxic potential of TCNB, providing insights into potential mechanisms of bioactivation and toxicity (Pope et al., 2016).

Thermochemical Studies

The thermochemical properties of TCNB have been investigated to understand its enthalpy of formation and sublimation. These properties are crucial for its application in various chemical processes and industrial applications (Silva et al., 2009).

Application in Synthesis of Explosives

TCNB plays a significant role in the synthesis of explosives, particularly in the production of s-triaminotrinitrobenzene (TATB). It acts as a precursor in the synthesis process, highlighting its importance in the field of explosive materials (Estes, 1977).

Analysis of Impurities

TCNB has been used in studies for identifying impurities in certain chemical compounds, demonstrating its utility in analytical chemistry. Techniques such as two-dimensional thin-layer chromatography have been employed to analyze impurities in TCNB derivatives (Yasuda, 1972).

Photoelectrochemical Studies

The photoelectrochemical behavior of TCNB and its derivatives has been studied, focusing on their reduction processes. These studies are relevant for understanding the electron-transfer reactions and potential applications in photochemistry (Macfie et al., 2001).

Safety And Hazards

2,4,6-Trichloronitrobenzene is classified as a poison . It is probably combustible . Absorption of a similar chemical into the body leads to the formation of methemoglobin, which in sufficient concentration causes cyanosis . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

IUPAC Name

1,3,5-trichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBJDOTVYMITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Record name 2,4,6-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026204
Record name 2,4,6-Trichloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992)
Record name 2,4,6-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2,4,6-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2,4,6-Trichloronitrobenzene

CAS RN

18708-70-8
Record name 2,4,6-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-Trichloronitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18708-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloronitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18708-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3,5-trichloro-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trichloro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRICHLORONITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00KP6CT7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

160 °F (NTP, 1992)
Record name 2,4,6-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloronitrobenzene
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloronitrobenzene
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichloronitrobenzene
Reactant of Route 5
2,4,6-Trichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichloronitrobenzene

Citations

For This Compound
109
Citations
JJ Betts, SP James, WV Thorpe - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… Preliminary examination of the urines of rabbits given 2:3:6-, 2:4:5- or 2:4:6-trichloronitrobenzene has indicated that mercapturic acids are formed from the 2:3:6and 2:4:5- but not from …
Number of citations: 104 www.ncbi.nlm.nih.gov
M MISHIMA - ir.lib.shimane-u.ac.jp
2, 4, 6–Trichloronitrobenzene (TCNB) was examined by means of" Cl NQR, and two modifications (c.-and (8-forms) were found. In the a-form two resonance lines were observed at …
Number of citations: 0 ir.lib.shimane-u.ac.jp
M Mishima - 1996 - ir.lib.shimane-u.ac.jp
" Cl NQR frequencies in the title compound have been observed as a function of temperature in the range of 77 K to the melting point. A discontinuity in the NQR signals has been …
Number of citations: 3 ir.lib.shimane-u.ac.jp
JD Loudon - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… After crystallisation from alcohol, 2 : 4 : 6-trichloronitrobenzene had mp 71" (lit., 69"). s-Tribromobenzene (17 g.) was nitrated similarly, but with only 15-20 mins.' heating. …
Number of citations: 0 pubs.rsc.org
V Suryanarayana, AP Kumar, GR Rao… - Spectrochimica Acta Part …, 1992 - Elsevier
The Raman and Fourier transform infrared spectra of 2,3-dichloro-, 2,4-dichloro-, 2,5-dichloro-, 3,4-dichloro-, 3,5-dichloro-, 2,3,4-trichloro-, 2,4,5-trichloro-, 2,4,6-trichloro-, 2,3,5,6-…
Number of citations: 33 www.sciencedirect.com
D Pope, C Tyree, C Racine, DK Anestis… - Proceedings of the West …, 2016 - pwvas.org
Chloronitrobenzenes are key chemical intermediates used in the manufacture of dyes, agricultural agents and industrial compounds. Although some data exists on the toxicity of mono-…
Number of citations: 2 pwvas.org
M Mishima - Bulletin of Shimane Medical University, 1987 - cir.nii.ac.jp
2, 4, 6-Trichloronitrobenzene (TCNB) was examined by means of^< 35> Cl NQR, and two modifications (α-and β-forms) were found. In the enform two resonance lines were observed at …
Number of citations: 2 cir.nii.ac.jp
ZL Estes - 1976 - osti.gov
Research progress is reported on the following topics: (1) conversion of 2, 4, 6-trichloroaniline to 2, 4, 6-trichloronitrobenzene; (2) nitration of 1, 2, 4-trichlorobenzene; (3) exploration of …
Number of citations: 0 www.osti.gov
P Hess, J Asshauer, H Hollander - Ecotoxicology and Environmental Safety, 1982 - Elsevier
Technical chloranil (III) and its precursor 2,4,6-trichlorophenol (II) were examined for the formation of tetrachlorodibenzo-p-dioxines. In the trichlorophenol two isomers were found and …
Number of citations: 7 www.sciencedirect.com
MA Mazid, MA Enayetullah, S Walker - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Dielectric studies on 2,4,6-tri- and penta-substituted phenols have been carried out in a polystyrene matrix. Two sets of absorption curves were observed for 2,4,6-tri- and …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.